![molecular formula C43H37NO2Sn2 B14364787 2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine CAS No. 90073-99-7](/img/structure/B14364787.png)
2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine is a chemical compound with the molecular formula C43H37NO2Sn2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two triphenylstannyl groups attached to the pyridine ring through oxygen linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine typically involves the reaction of 2,6-bis(hydroxymethyl)pyridine with triphenyltin chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the stannyl ether linkages. The reaction conditions usually include:
- Solvent: Anhydrous tetrahydrofuran (THF)
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The triphenylstannyl groups can be substituted with other functional groups.
Oxidation and Reduction: The pyridine ring and the stannyl groups can participate in oxidation and reduction reactions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as halides or organometallic compounds can be used to replace the triphenylstannyl groups.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organometallic derivatives, while oxidation and reduction reactions can modify the pyridine ring or the stannyl groups.
Applications De Recherche Scientifique
2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organometallic compounds and catalysts.
Biology: It can be used in the study of metal-organic frameworks and their interactions with biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine involves its ability to form stable complexes with various metal ions. The triphenylstannyl groups can coordinate with metal centers, facilitating the formation of metal-organic frameworks. These interactions can influence the reactivity and properties of the compound, making it useful in catalysis and material science.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Bis(hydroxymethyl)pyridine: A precursor in the synthesis of 2,6-Bis{[(triphenylstannyl)oxy]methyl}pyridine.
2,6-Bis(chloromethyl)pyridine: Another derivative of pyridine with different functional groups.
2,6-Bis(trimethylsilyloxy)methylpyridine: Similar structure but with trimethylsilyl groups instead of triphenylstannyl groups.
Uniqueness
This compound is unique due to the presence of triphenylstannyl groups, which provide distinct reactivity and coordination properties. This makes it particularly useful in the synthesis of metal-organic frameworks and as a precursor for other organometallic compounds.
Propriétés
Numéro CAS |
90073-99-7 |
|---|---|
Formule moléculaire |
C43H37NO2Sn2 |
Poids moléculaire |
837.2 g/mol |
Nom IUPAC |
triphenyl-[[6-(triphenylstannyloxymethyl)pyridin-2-yl]methoxy]stannane |
InChI |
InChI=1S/C7H7NO2.6C6H5.2Sn/c9-4-6-2-1-3-7(5-10)8-6;6*1-2-4-6-5-3-1;;/h1-3H,4-5H2;6*1-5H;;/q-2;;;;;;;2*+1 |
Clé InChI |
VNTVYXODKDHBDH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=NC(=CC=C4)CO[Sn](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane](/img/structure/B14364705.png)
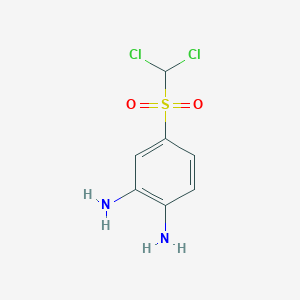
![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
![2,4,8,10-Tetranitroso-2,4,8,10-tetraazaspiro[5.5]undecane](/img/structure/B14364722.png)
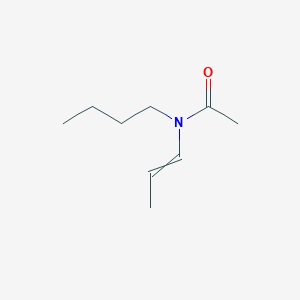
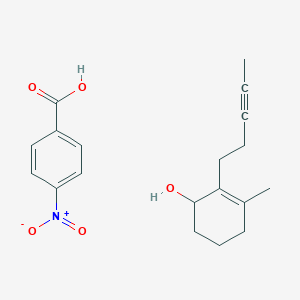
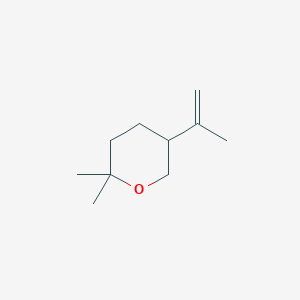
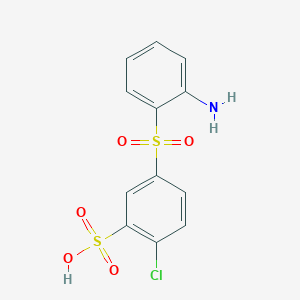
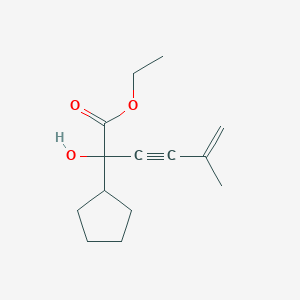
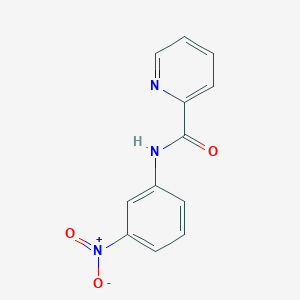
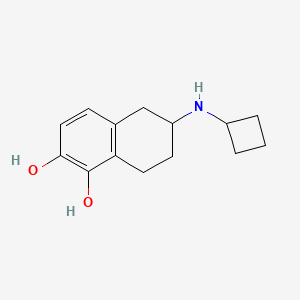
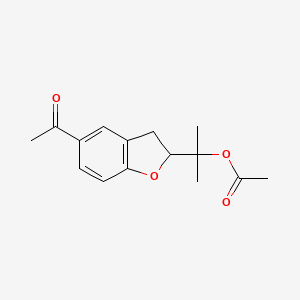
![4-[1-(4-Hydroxyphenyl)penta-1,4-dien-3-yl]-2-methoxyphenol](/img/structure/B14364767.png)
![2,6-Bis({bis[2-(methylsulfanyl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14364774.png)
